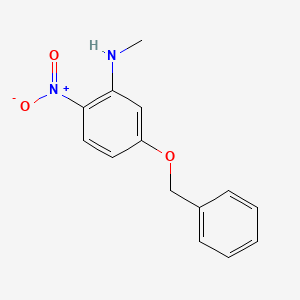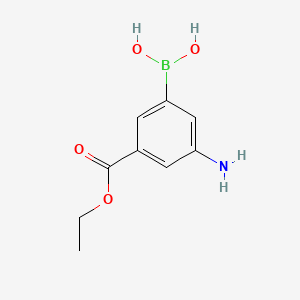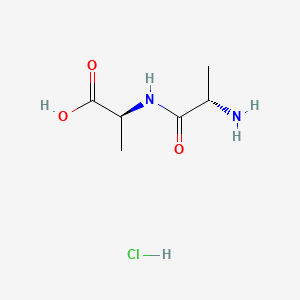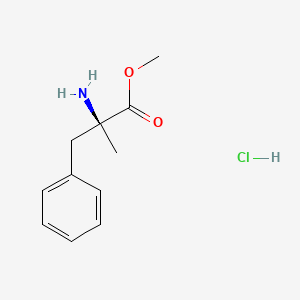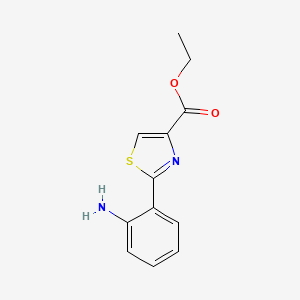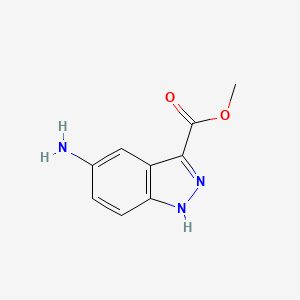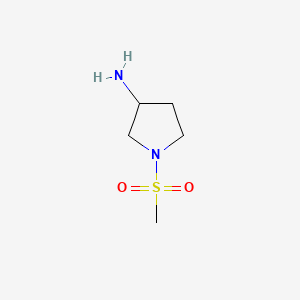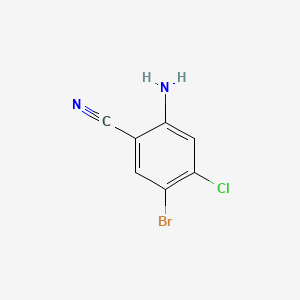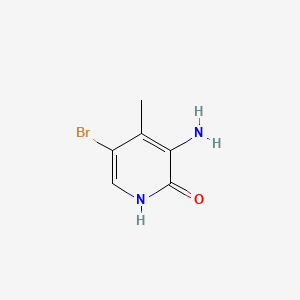
3-Amino-5-bromo-4-methylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H7BrN2O . It is typically used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-bromo-4-methylpyridin-2-ol is represented by the InChI code: 1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) . The molecular weight of this compound is 203.04 .Physical And Chemical Properties Analysis
3-Amino-5-bromo-4-methylpyridin-2-ol is a solid at room temperature . It has a molecular weight of 203.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Bromodomain Ligand Identification and Validation
One notable application is in the discovery of ligands for bromodomains, which are recognition modules for acetylated lysine residues and play significant roles in reading the epigenetic code. A derivative of 3-amino-2-methylpyridine, closely related to the compound , was identified as a ligand for the BAZ2B bromodomain. This discovery was facilitated by automatic docking and further validated through protein crystallography, highlighting its potential in epigenetic studies and drug discovery (Marchand, Lolli, & Caflisch, 2016).
Amination Reactions
Another research avenue explores the amination of dibromopyridines, including derivatives that share structural similarities with 3-Amino-5-bromo-4-methylpyridin-2-ol. These studies provide insights into the reactivity and mechanisms of halogenopyridines in amination reactions, contributing valuable knowledge to organic synthesis methodologies (Streef & Hertog, 2010).
Fluorescent Sensor Development
Research also extends into the development of fluorescent sensors for metal ion detection, where derivatives of the compound in focus are utilized for selective recognition of ions such as aluminum. These sensors demonstrate "OFF-ON type" modes in the presence of specific ions, showcasing the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Palladium-Catalyzed Reactions
The compound has been employed in palladium-catalyzed aminocarbonylation reactions, serving as a precursor for the synthesis of amides and other nitrogen-containing heterocycles. This application underscores its significance in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Takács et al., 2012).
Novel Derivatives Synthesis
Further, the compound serves as a starting material in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such derivatives have been studied for their electronic properties and biological activities, including anti-thrombolytic and biofilm inhibition, highlighting the broad potential of this compound in medicinal chemistry (Ahmad et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-amino-5-bromo-4-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCZLSIEABVIDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652815 |
Source


|
| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-4-methylpyridin-2-ol | |
CAS RN |
889943-27-5 |
Source


|
| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

